6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE
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Overview
Description
6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE is a synthetic organic compound that belongs to the quinoline class of chemicals. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps, including:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the 6-chloro group: This step might involve chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 4-fluorobenzenesulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides.
Incorporation of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the piperazine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield quinoline N-oxides, while reduction could produce various amines.
Scientific Research Applications
6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Piperazine derivatives: Such as fluphenazine, used as antipsychotic medication.
Sulfonyl compounds: Such as sulfonamides, which are used as antibiotics.
Uniqueness
6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-1-10-23-22(15-17)25(24(16-29-23)34(32,33)21-8-4-19(28)5-9-21)31-13-11-30(12-14-31)20-6-2-18(27)3-7-20/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPDUJWFZKKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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